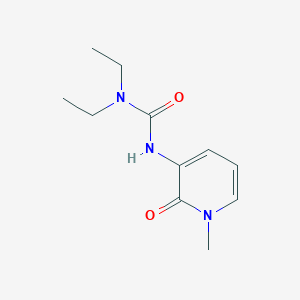
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide, also known as DPA-714, is a small molecule that has been widely used in scientific research for its ability to selectively bind to the translocator protein (TSPO). This protein is found in the outer mitochondrial membrane of many cell types, including immune cells and glial cells in the brain. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
作用机制
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide binds to the TSPO protein with high affinity and selectivity. The exact mechanism of action is not fully understood, but it is thought to involve modulation of mitochondrial function and regulation of cellular signaling pathways. TSPO is involved in many cellular processes, including steroid hormone synthesis, apoptosis, and immune response. By modulating these processes, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide may have therapeutic potential in a variety of diseases.
Biochemical and Physiological Effects:
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can reduce inflammation and oxidative stress in immune cells and protect against neurotoxicity in neuronal cells. In vivo studies have shown that 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has also been shown to have anti-tumor effects in several cancer cell lines.
实验室实验的优点和局限性
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has high affinity and selectivity for TSPO. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be used in a variety of assays, including binding assays, imaging studies, and functional assays. However, there are also limitations to the use of 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide. It can be toxic at high concentrations, and its effects on other proteins and cellular processes are not fully understood. In addition, its use in animal studies may be limited by its poor solubility and bioavailability.
未来方向
There are many future directions for research on 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide may have therapeutic potential in these diseases by reducing neuroinflammation and protecting against neurotoxicity. Another area of interest is the role of TSPO in cancer. 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has shown anti-tumor effects in several cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Finally, there is interest in developing new TSPO ligands with improved selectivity and bioavailability for use in both basic research and clinical applications.
合成方法
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylpyridine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 6-aminocaproic acid to form the desired product, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide has been widely used in scientific research as a tool to study TSPO function and its role in various physiological and pathological processes. TSPO has been implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer. By selectively binding to TSPO, 2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide can be used to study the role of this protein in these diseases and potentially develop new therapies.
属性
IUPAC Name |
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-3-6-12(2)17(10-11)14(18)16-13-7-4-8-15-9-13/h4,7-9,11-12H,3,5-6,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBODPKTMJZZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-pyridin-3-ylazepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)

![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)



![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)

